molecular formula C12H20O8 B1611426 dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate CAS No. 241811-65-4

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

Cat. No.: B1611426
CAS No.: 241811-65-4
M. Wt: 292.28 g/mol
InChI Key: CIDSXIYWZMWIAF-OSTYVCCYSA-N
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Description

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chiral cyclic 1,4-dioxane derivative with a stereochemically rich framework. Its molecular formula is C₁₂H₂₀O₈, and it features four defined stereocenters at positions 2S, 3S, 5S, and 6S, as confirmed by X-ray crystallography and NMR data . The compound is synthesized from L-tartaric acid via a multi-step process involving condensation with 2,3-butanedione and trimethyl orthoformate in the presence of p-toluenesulfonic acid . This compound serves as a versatile chiral building block for synthesizing polyfunctionalized cyclohexene-based chirons and bioactive molecules .

Key structural features include:

  • Two ester groups at positions 2 and 2.
  • Two methoxy groups and two methyl groups at positions 5 and 6, contributing to steric hindrance and stereochemical rigidity.
  • A 1,4-dioxane ring that stabilizes the chair conformation, as observed in X-ray studies of related derivatives .

Properties

CAS No.

241811-65-4

Molecular Formula

C12H20O8

Molecular Weight

292.28 g/mol

IUPAC Name

dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate

InChI

InChI=1S/C12H20O8/c1-11(17-5)12(2,18-6)20-8(10(14)16-4)7(19-11)9(13)15-3/h7-8H,1-6H3/t7-,8-,11-,12-/m0/s1

InChI Key

CIDSXIYWZMWIAF-OSTYVCCYSA-N

SMILES

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Isomeric SMILES

C[C@]1([C@@](O[C@@H]([C@H](O1)C(=O)OC)C(=O)OC)(C)OC)OC

Canonical SMILES

CC1(C(OC(C(O1)C(=O)OC)C(=O)OC)(C)OC)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Ring Formation

A reliable precursor for such 1,4-dioxane derivatives is butane-2,4-dione (biacetyl) , which undergoes acid-catalyzed acetalization with methanol to form the 1,4-dioxane ring bearing methoxy substituents. This method is well-documented for the synthesis of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane derivatives, structurally analogous to the target compound.

  • Acetalization Conditions: Using camphorsulfonic acid as a catalyst, biacetyl reacts with methanol under reflux to yield the dimethoxy-dioxane ring system in high yield (~95%).

Installation of Methyl Groups

The methyl substituents at positions 5 and 6 are introduced via the starting diketone or through methylation steps during or after ring formation. In the referenced synthesis, the methyl groups are already present in the biacetyl starting material (butane-2,4-dione), which contains methyl groups at the 2 and 4 positions that become the 5 and 6 positions in the dioxane ring after cyclization.

Esterification to Form Dicarboxylate

The dicarboxylate ester groups at positions 2 and 3 are introduced by oxidation or substitution reactions on the ring carbons, followed by esterification with methanol or other suitable alcohols. While specific protocols for the dimethyl ester formation of this exact compound are limited in open literature, analogous esterification reactions typically involve:

  • Oxidation of hydroxyl groups to carboxylic acids.
  • Fischer esterification under acidic conditions with methanol.
  • Use of coupling agents or direct esterification of dicarboxylic acids.

Detailed Preparation Procedure Based on Research Findings

Synthesis of 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane Precursor

Step Reagents & Conditions Outcome Yield (%)
1 Butane-2,4-dione + methanol + camphorsulfonic acid (CSA) catalyst, reflux Formation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane 95

This step produces the stable dioxane ring with methoxy and methyl groups, serving as a precursor for further functionalization.

Reaction Optimization and Catalysis

In related cycloaddition studies involving 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane derivatives, the use of acid catalysts such as camphorsulfonic acid or p-toluenesulfonic acid was critical for ring formation and further transformations.

Catalyst Solvent Temperature (°C) Yield (%) Notes
Camphorsulfonic acid Toluene 200 82 Effective for acetalization and cycloaddition
p-Toluenesulfonic acid Toluene 200 89 Highest yield in cycloaddition reactions
Aluminum chloride (AlCl3) Toluene 180-200 44-68 Lewis acid catalyst, moderate yields

These catalysts facilitate the formation and stability of the dioxane ring and enable further functionalization steps.

Summary Table of Preparation Method

Preparation Stage Description Key Reagents/Catalysts Yield (%) Notes
1. Acetalization Formation of 1,4-dioxane ring with methoxy groups Butane-2,4-dione, methanol, CSA 95 High yield, stable intermediate
2. Introduction of methyl groups Incorporated via starting diketone structure Intrinsic to butane-2,4-dione - Methyl groups present from start
3. Oxidation & Esterification Conversion of hydroxyls to carboxylates and esterification Oxidants, methanol, acid catalyst Not specified Commercially available compound suggests efficient method

Research Findings and Practical Notes

  • The compound serves as a stable precursor for further synthetic transformations such as [4+2] cycloaddition reactions, indicating its synthetic utility.
  • The use of acid catalysts is essential for efficient ring formation and functional group transformations.
  • High yields (up to 95%) in the initial ring formation step indicate the robustness of the acetalization method.
  • The stereochemical purity is critical for biological and material applications, requiring careful control during synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the observed effects

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate and related compounds:

Compound Key Structural Differences Functional Properties Reference
Dimethyl (2R,3R,5R,6R)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate Opposite stereochemistry (2R,3R,5R,6R) Reduced reactivity in enantioselective reactions due to altered chiral interactions.
(2R,3R,5S,6S)-N,N-Dibenzyl-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxamide (8) Ester groups replaced with benzylamide groups (C₂₄H₃₀N₂O₆) Enhanced solubility in polar aprotic solvents; used in chiral ligand synthesis.
(2R,3R,5S,6S)-5,6-Dimethoxy-N,N,5,6-tetramethyl[1,4]dioxane-2,3-dicarboxamide (9) Ester groups replaced with methylamide groups (C₁₂H₂₂N₂O₆) Lower melting point (amorphous solid) due to reduced crystallinity.
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) 1,4-Dioxane replaced with 1,3-dioxolane; hydroxyphenyl substituent added (C₁₃H₁₄O₇) Exhibits antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and C. albicans).
1,4-Dioxan-2-one, 5,6-dimethoxy-5,6-dimethyl-3-phenyl- (3S,5R,6R) Ester groups replaced with a ketone; phenyl group at position 3 (C₁₄H₁₈O₅) Potential use in asymmetric catalysis; no bioactivity reported.

Stereochemical Impact

  • The (2S,3S,5S,6S) configuration of the target compound enables precise spatial arrangement for chiral recognition, critical in catalysis. In contrast, the (2R,3R,5R,6R) diastereomer shows divergent reactivity in hydrogenation reactions .

Research Findings and Data Tables

Table 1: Physical Properties of Selected Compounds

Compound Molecular Formula Melting Point (°C) [α]D²⁰ (c, solvent) Yield (%)
Target compound C₁₂H₂₀O₈ 94–95 (crystals) −80 (c 1, CHCl₃) 92
(2R,3R,5S,6S)-N,N-Dibenzyl-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxamide (8) C₂₄H₃₀N₂O₆ 120–122 +52 (c 1, CHCl₃) 63
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (7) C₁₃H₁₄O₇ 94–95 −80 (c 1, CHCl₃) 92

Table 2: Antimicrobial Activity of 1,3-Dioxolane Derivatives

Compound S. aureus (MIC, µg/mL) C. albicans (MIC, µg/mL)
7 8–16 16–32
8 16–32 32–64

Notes

  • Stereochemical Complexity : The target compound’s four stereocenters necessitate advanced chiral resolution techniques, such as Mosher’s method , unlike simpler dioxolane derivatives.
  • Synthetic Flexibility : The 1,4-dioxane scaffold allows modular functionalization (e.g., azide incorporation ), enabling applications in click chemistry.
  • Limitations : Lack of bioactivity data for the target compound highlights a research gap compared to well-studied dioxolane analogs .

Biological Activity

Dimethyl (2S,3S,5S,6S)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylate is a chiral organic compound characterized by its unique dioxane ring structure. This compound has garnered attention for its potential biological activities and therapeutic applications. Understanding its biological activity is essential for exploring its use in medicinal chemistry and drug development.

  • Molecular Formula : C₁₀H₁₆O₈
  • Molecular Weight : 264.23 g/mol
  • CAS Number : 241811-65-4

Research indicates that compounds with similar structural features to this compound may exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could interact with biological receptors affecting signal transduction.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Biological Activities

Preliminary studies suggest that this compound may have therapeutic applications in several areas:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation.
  • Anti-inflammatory Properties : Potential to reduce inflammation through modulation of inflammatory pathways.
  • Neuroprotective Effects : May protect neuronal cells from damage due to oxidative stress.

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound and related compounds:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives of dioxane compounds inhibited the growth of various cancer cell lines.
    • The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Research :
    • Research indicated that dioxane derivatives could downregulate pro-inflammatory cytokines in vitro.
    • This suggests potential for treating inflammatory diseases.
  • Neuroprotection Study :
    • Investigations revealed that certain dioxane derivatives protected against oxidative stress-induced neuronal damage.
    • The protective effect was linked to enhanced antioxidant enzyme activity.

Comparative Analysis of Related Compounds

The following table summarizes the properties and potential biological activities of structurally related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
(3S,5R,6R)-5,6-Dimethoxy-5,6-dimethyl-3-phenyl-1,4-dioxan-2-oneC₁₁H₁₈O₈Contains a phenyl groupPotential anticancer effects
Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2-carboxylateC₁₀H₁₈O₈Carboxylate group introduces different reactivityAnti-inflammatory properties
(5R,6R)-Dimethyl 5,6-dimethoxy-5,6-dimethyl-1,4-dioxaneC₁₀H₁₈O₈Similar dioxane framework but different stereochemistryNeuroprotective effects

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity without stereochemical degradation?

  • Methodological Answer : Use cell-based assays in buffered media (pH 7.4) at 37°C, with LC-MS monitoring to confirm compound integrity. For antimicrobial testing (as in ), employ microbroth dilution in RPMI-1640 medium and include stability controls (e.g., pre-incubated compound solutions).

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